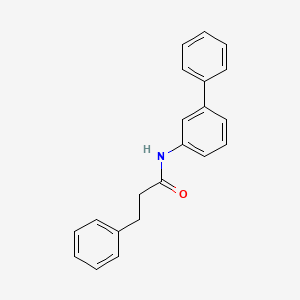![molecular formula C21H16Cl2N2O2 B3532756 N-(2,6-dichlorophenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B3532756.png)
N-(2,6-dichlorophenyl)-2-[(phenylacetyl)amino]benzamide
Overview
Description
N-(2,6-dichlorophenyl)-2-[(phenylacetyl)amino]benzamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of benzamides, which are known to possess various biological activities.
Mechanism of Action
The exact mechanism of action of DPA is not fully understood. However, it has been suggested that DPA exerts its biological activities by modulating various signaling pathways. In cancer cells, DPA has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in apoptosis.
In antiviral research, DPA has been found to inhibit HBV replication by inhibiting the activity of the viral protein HBx. It has also been shown to inhibit HIV replication by inhibiting the activity of the viral protein Tat.
Biochemical and Physiological Effects
DPA has been found to possess various biochemical and physiological effects. In cancer cells, DPA has been found to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the expression of various oncogenes, such as c-Myc and Bcl-2.
In antiviral research, DPA has been found to inhibit the expression of various viral proteins, such as HBx and Tat. It has also been shown to inhibit the production of viral particles.
In antibacterial research, DPA has been found to inhibit bacterial growth by disrupting the bacterial cell membrane.
Advantages and Limitations for Lab Experiments
DPA possesses various advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum activity against cancer cells, viruses, and bacteria. This makes it a potential candidate for the development of new anticancer, antiviral, and antibacterial agents.
However, one of the limitations of DPA is its low solubility in aqueous solutions, which can affect its bioavailability. Another limitation is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Future Directions
There are several future directions for the research on DPA. One of the directions is the development of new formulations of DPA that can improve its solubility and bioavailability. Another direction is the evaluation of the potential toxicity of DPA in animal models and clinical trials. Additionally, the development of new derivatives of DPA with improved activity and selectivity is another potential direction for future research.
Scientific Research Applications
DPA has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial activities. In cancer research, DPA has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In antiviral research, DPA has been found to inhibit the replication of hepatitis B virus (HBV) and human immunodeficiency virus (HIV). It has also been shown to inhibit the entry of the Zika virus into host cells.
In antibacterial research, DPA has been found to possess activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[(2-phenylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-16-10-6-11-17(23)20(16)25-21(27)15-9-4-5-12-18(15)24-19(26)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVRDSPABWHSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-ethylphenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3532693.png)
![6-ethyl-4-methyl-7-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethoxy]-2H-chromen-2-one](/img/structure/B3532702.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B3532736.png)
![N~2~-(2-chlorobenzyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3532744.png)
![N-(4-acetylphenyl)-2-[(4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3532745.png)
![2-(4-methylphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B3532752.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B3532755.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(4-chlorophenyl)acrylamide](/img/structure/B3532760.png)


![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B3532781.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide](/img/structure/B3532794.png)